molecular formula C12H14ClNO B050481 5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine] CAS No. 71916-97-7

5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]

Cat. No.: B050481
CAS No.: 71916-97-7
M. Wt: 223.7 g/mol
InChI Key: BDYDBRINEAMBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-3H-spiro[1-benzofuran-2,4’-piperidine] is a chemical compound with the molecular formula C12H14ClNO. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3H-spiro[1-benzofuran-2,4’-piperidine] typically involves the reaction of benzofuran derivatives with piperidine under specific conditions. One common method includes the chlorination of benzofuran followed by a spirocyclization reaction with piperidine. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3H-spiro[1-benzofuran-2,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-chloro-3H-spiro[1-benzofuran-2,4’-piperidine] has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 5-chloro-3H-spiro[1-benzofuran-2,4’-piperidine] involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3H-spiro[1-benzofuran-2,4’-piperidine] hydrochloride: A similar compound with an added hydrochloride group.

    Benzofuran derivatives: Compounds with similar benzofuran structures but different functional groups.

    Piperidine derivatives: Compounds with similar piperidine structures but different functional groups.

Uniqueness

5-chloro-3H-spiro[1-benzofuran-2,4’-piperidine] is unique due to its spiro structure, which imparts specific chemical and biological properties. This structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-chlorospiro[3H-1-benzofuran-2,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-10-1-2-11-9(7-10)8-12(15-11)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYDBRINEAMBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00508410
Record name 5-Chloro-3H-spiro[1-benzofuran-2,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71916-97-7
Record name 5-Chloro-3H-spiro[1-benzofuran-2,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.